3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one
Description
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one is a pyridazinone derivative characterized by a six-membered pyridazinone core with a 4-bromophenyl group at position 3 and a phenyl group at position 3. Pyridazinones are nitrogen-containing heterocycles known for their pharmacological relevance, including kinase inhibition and antimicrobial activity . Structural determination of such compounds typically employs X-ray crystallography using software like SHELX and ORTEP .
Properties
CAS No. |
59591-35-4 |
|---|---|
Molecular Formula |
C16H11BrN2O |
Molecular Weight |
327.17 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)15-16(20)14(10-18-19-15)11-4-2-1-3-5-11/h1-10H,(H,18,20) |
InChI Key |
BRHHIHPCWXTRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN=C(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with bromophenyl and phenyl-substituted precursors. One common method includes the reaction of 4-bromobenzoyl chloride with phenylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The pyridazinone ring undergoes oxidation and reduction under specific conditions:
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Formation of oxidized derivatives (e.g., hydroxylated or ketone products) |
| Reduction | Sodium borohydride | Methanol | Selective reduction of the pyridazinone ring to dihydropyridazine derivatives |
Reduction with sodium borohydride preserves the bromophenyl group, while oxidation modifies the electron-deficient pyridazinone ring.
Nucleophilic Substitution
The bromine atom on the 4-bromophenyl group participates in substitution reactions:
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | Methanol, reflux | Methoxy-substituted phenylpyridazinone |
| Hydrazine hydrate | Ethanol, reflux | Hydrazinyl derivatives (e.g., pyridazinethiones) |
For example, treatment with hydrazine hydrate replaces bromine with a hydrazine group, enabling further cyclization into pyridazinethione derivatives .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles:
-
Pyridazinethiones : Reaction with phosphorus pentasulfide (P₂S₅) converts the carbonyl group to a thione, yielding pyridazinethione derivatives (C=S absorption at 1228 cm⁻¹ in IR) .
-
Oxazolopyridazines : Treatment with ethyl chloroformate introduces oxazole rings via cyclocondensation .
-
Pyrazoles : Reaction with hydroxylamine hydrochloride generates pyrazole derivatives, confirmed by NMR and mass spectrometry .
Mannich Reactions
The NH group of the pyridazinone ring undergoes Mannich reactions with secondary amines and formaldehyde:
These reactions introduce amine substituents, enhancing biological activity for cardiovascular research .
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The bromophenyl group directs electrophiles to the para position, though steric hindrance from the phenyl group moderates reactivity.
-
Ring-Opening Reactions : Under strong acidic conditions, the pyridazinone ring can hydrolyze to dicarbonyl intermediates, which re-cyclize into fused heterocycles .
Biological Activity of Reaction Products
-
Antiviral Activity : Pyrazole and triazole derivatives show EC₅₀ values ≤ 20 μM against H5N1 influenza .
-
Vasodilation : Mannich reaction products exhibit potent vasodilatory effects, comparable to hydralazine .
Stability and Reactivity Considerations
Scientific Research Applications
Antiviral Properties
Research has demonstrated that derivatives of pyridazinones, including 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one, exhibit antiviral activity. Notably, studies have shown promising results against the H5N1 virus, indicating potential as antiviral agents. Compounds synthesized from this structure have been tested for their efficacy in inhibiting viral replication, with some derivatives displaying significant activity in vitro against avian influenza viruses .
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory properties. Certain pyridazinone derivatives have been identified as agonists for N-formyl peptide receptors, which play a role in mediating inflammatory responses. These compounds have shown potential in reducing pain hypersensitivity and inflammation in various animal models .
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of this compound and its derivatives. In vitro tests have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The biological evaluation indicates that certain derivatives possess significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that yield a range of derivatives with enhanced biological activities. For instance:
- Synthesis Pathway : The compound can be synthesized through the reaction of specific hydrazones with phenylhydrazine under controlled conditions to yield pyridazinones.
- Derivatives : Various derivatives have been synthesized by modifying the phenyl groups or introducing additional functional groups, which can enhance their pharmacological profiles .
Case Studies
Case Study 1: Antiviral Activity Against H5N1
A study investigated the antiviral efficacy of several pyridazinone derivatives against the H5N1 virus. The results indicated that specific compounds derived from this compound exhibited notable antiviral effects, measured by their EC50 values. The study utilized plaque reduction assays to confirm the antiviral activity .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound in a model of rheumatoid arthritis. The study demonstrated that certain derivatives significantly reduced joint swelling and inflammation, suggesting a therapeutic potential for treating inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent Position and Halogen Effects :
- The target compound’s bromine at the para position (C4 of phenyl) enhances electronic effects compared to meta-substituted analogs like JCJ. This influences reactivity and intermolecular interactions, such as hydrogen bonding .
- Chlorine at C4 in 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one increases electrophilicity but reduces solubility compared to the target compound .
Core Modifications: Fused-ring systems (e.g., indeno-pyridazinones) exhibit planar rigidity, improving binding to flat enzyme active sites but limiting synthetic accessibility . Hybrid scaffolds (e.g., oxadiazole-phthalazinones) introduce additional hydrogen-bond acceptors, broadening biological target specificity .
Synthetic Complexity :
Crystallographic and Computational Insights
Biological Activity
3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a bromophenyl group, suggests unique interactions with biological targets, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, related case studies, and comparative analyses with similar compounds.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 364.23 g/mol. The presence of the bromine atom is crucial as it can enhance biological activity through electronic effects and steric considerations.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase enzymes, which play a significant role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, influencing various physiological processes.
- Receptor Modulation : It may also interact with specific receptors, potentially influencing inflammatory responses and other signaling cascades.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Similar compounds within the pyridazinone class have demonstrated anti-inflammatory properties in various animal models. For instance, compounds that share structural similarities have been effective in reducing inflammation in murine models of arthritis .
- Antiviral Activity : Some derivatives have shown promising antiviral activity against strains such as H5N1 influenza virus. Studies have indicated that modifications to the pyridazinone structure can enhance antiviral efficacy .
- Cytotoxicity : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)-6-hydroxy-3-methyl-1-phenylpyridazin-4(1H)-one | Structure | Contains chlorine instead of bromine; may exhibit different reactivity. |
| 6-Amino-1-(4-bromophenyl)-3-methyl-5-phenylpyridazin-4(1H)-one | Structure | Contains an amino group; potential for enhanced interaction with biological targets. |
| 2-(4-Bromophenyl)-5-hydroxy-6-methyl-4-phenylpyridazin-3(2H)-one | Structure | Hydroxy group instead of amino; may influence solubility and reactivity. |
Case Studies
A series of studies have been conducted to evaluate the biological activities of pyridazinone derivatives, including those related to this compound:
- Study on Anti-inflammatory Activity : A study involving murine models demonstrated that derivatives showed significant reductions in joint swelling and tissue inflammation when administered during inflammatory responses .
- Antiviral Efficacy Assessment : In vitro assays were conducted on derivatives against H5N1 virus, revealing effective inhibition at low concentrations (EC50 values) .
Q & A
Q. What are the established synthetic routes for 3-(4-Bromophenyl)-5-phenylpyridazin-4(1H)-one, and how are intermediates characterized?
Methodological Answer: The compound is commonly synthesized via multi-component reactions or cyclization strategies. For example, cyclization of substituted hydrazides using phosphorus oxychloride at 120°C has been employed to form pyridazinone derivatives. Intermediate characterization involves FT-IR, -NMR, and LC-MS. For instance, LC-MS confirmed a molecular ion peak at m/z 494 ([M+1]) for a structurally similar pyridazinone analog .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD analysis of a derivative (CHBrNS) yielded an R factor of 0.028 and data-to-parameter ratio of 34.5, validated using SHELXL . Complementary techniques include IR spectroscopy (e.g., carbonyl stretches at 1675 cm) and emission spectroscopy in polar solvents like DMSO (λ = 356 nm) .
Q. What are the primary pharmacological targets studied for this compound?
Methodological Answer: Derivatives of this scaffold are screened for antimicrobial, antitubulin, and σ receptor antagonism. In vitro assays include:
- Antimicrobial : Agar diffusion against S. aureus and E. coli .
- Anticancer : Inhibition of tubulin polymerization using sea urchin embryo assays .
- Receptor binding : Competitive displacement assays with guinea pig σ receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying reaction conditions?
Methodological Answer: Yield optimization requires systematic parameter variation:
- Catalyst screening : Sulfamic acid, a green catalyst, improved yields (75–85%) in solvent-free pyrazole syntheses .
- Temperature control : Cyclization at 120°C vs. 80°C increased product purity by 15% .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification .
Q. How can discrepancies in crystallographic data (e.g., R factors, hydrogen bonding) be resolved?
Methodological Answer: Contradictions in hydrogen bonding patterns or refinement metrics are addressed by:
- Validation tools : The STRUCTURE VALIDATION tool in PLATON checks for missing electron density or over-constrained models .
- Graph set analysis : Etter’s formalism identifies recurring hydrogen-bond motifs (e.g., rings) to resolve packing ambiguities .
- Software cross-checking : Refinement with SHELXL (for small molecules) and PHENIX (for high-resolution data) reduces systematic errors .
Q. What experimental designs are recommended to elucidate the mechanism of action in anticancer studies?
Methodological Answer: A tiered approach is recommended:
- In vitro profiling : Dose-response curves (IC) in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition : Kinase profiling assays to identify targets (e.g., tubulin polymerization inhibition at 0.5–2.0 µM) .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
Data Contradiction Analysis
Q. How should conflicting emission spectra data in polar vs. nonpolar solvents be interpreted?
Methodological Answer: Discrepancies arise from solvent-dependent excited-state relaxation. For example:
- In DMSO (polar), λ = 356 nm due to stabilized charge-transfer states .
- In hexane (nonpolar), blue shifts (~320 nm) suggest reduced solvation effects. Validate using time-resolved fluorescence to distinguish radiative vs. non-radiative decay pathways .
Methodological Tools and Software
Q. Which software packages are critical for crystallographic analysis of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
